molecular formula C10H5ClF3NO3S B120798 5-Chloro-8-quinolinetrifluoromethanesulfonate CAS No. 157437-38-2

5-Chloro-8-quinolinetrifluoromethanesulfonate

Cat. No.: B120798
CAS No.: 157437-38-2
M. Wt: 311.67 g/mol
InChI Key: ICTAEAXUAWQHSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolinetrifluoromethanesulfonate typically involves the reaction of 5-chloroquinoline with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

5-Chloroquinoline+Trifluoromethanesulfonic anhydrideThis compound\text{5-Chloroquinoline} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 5-Chloroquinoline+Trifluoromethanesulfonic anhydride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinetrifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinetrifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target proteins and enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-8-quinolinetriflate
  • 8-Quinolinyl trifluoromethanesulfonate
  • 5-Chloroquinoline

Uniqueness

5-Chloro-8-quinolinetrifluoromethanesulfonate is unique due to the presence of both a chloro and a trifluoromethanesulfonate group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(5-chloroquinolin-8-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO3S/c11-7-3-4-8(9-6(7)2-1-5-15-9)18-19(16,17)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTAEAXUAWQHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565651
Record name 5-Chloroquinolin-8-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157437-38-2
Record name 5-Chloroquinolin-8-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-8-quinolinetrifluoromethanesulfonate
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